4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole
CAS No.:
Cat. No.: VC13478333
Molecular Formula: C6H8ClFN2
Molecular Weight: 162.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8ClFN2 |
|---|---|
| Molecular Weight | 162.59 g/mol |
| IUPAC Name | 4-(chloromethyl)-1-(2-fluoroethyl)pyrazole |
| Standard InChI | InChI=1S/C6H8ClFN2/c7-3-6-4-9-10(5-6)2-1-8/h4-5H,1-3H2 |
| Standard InChI Key | GLOVYBGOPJXRLO-UHFFFAOYSA-N |
| SMILES | C1=C(C=NN1CCF)CCl |
| Canonical SMILES | C1=C(C=NN1CCF)CCl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The core structure of 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole consists of a five-membered aromatic pyrazole ring with two adjacent nitrogen atoms. Key substituents include:
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A chloromethyl group (-CHCl) at the 4-position, which enhances electrophilicity and potential alkylating activity.
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A 2-fluoroethyl group (-CHCHF) at the 1-position, contributing to lipophilicity and metabolic stability.
The hydrochloride salt form (CAS No. 1855907-54-8) includes a protonated pyrazole nitrogen, as evidenced by its SMILES notation .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 199.05 g/mol |
| IUPAC Name | 4-(chloromethyl)-1-(2-fluoroethyl)pyrazole; hydrochloride |
| SMILES | C1=C(C=NN1CCF)CCl.Cl |
| InChIKey | LYCJGZZIWXRPMG-UHFFFAOYSA-N |
Crystallographic and Hydrogen-Bonding Features
While no direct crystal data exist for 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole, studies on analogous pyrazoles reveal intermolecular N–H⋯N hydrogen bonding and trimeric molecular assemblies . For example, 4-chloro-1H-pyrazole forms orthorhombic crystals () with proton disorder at the N1 position . The fluoroethyl and chloromethyl groups in the target compound likely disrupt planar packing, favoring layered or helical arrangements—a hypothesis requiring validation via low-temperature X-ray diffraction.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride involves multi-step functionalization of the pyrazole core:
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Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or via [3+2] cycloadditions to construct the pyrazole ring.
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Fluoroethylation: Introduction of the 2-fluoroethyl group using 2-fluoroethyl halides under basic conditions.
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Chloromethylation: Friedel-Crafts alkylation or radical-mediated chlorination to install the chloromethyl group.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Table 2: Comparative Analysis of Pyrazole Synthesis Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High yield, scalability | Requires anhydrous conditions |
| [3+2] Cycloaddition | Stereoselectivity | Limited substrate scope |
| Radical Chlorination | Regioselective functionalization | Hazardous reagents |
Reactivity Profile
The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols), enabling derivatization for structure-activity relationship (SAR) studies. The fluoroethyl moiety, resistant to oxidative metabolism, may enhance bioavailability—a trait observed in fluorinated pharmaceuticals like fluoxetine .
Research Gaps and Future Directions
Priority Investigations
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Synthesis Optimization: Develop one-pot methodologies to reduce step count and improve atom economy.
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Biological Screening: Evaluate larvicidal, antimicrobial, and cytotoxic activities using standardized assays (e.g., OECD Guidelines).
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Crystallographic Studies: Resolve the crystal structure to elucidate supramolecular interactions and guide drug design .
Computational Modeling
Molecular docking simulations against RyR and DNA topoisomerase II could predict binding affinities, prioritizing synthetic targets. Density functional theory (DFT) calculations may further clarify the electronic effects of fluorine and chlorine substituents .
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